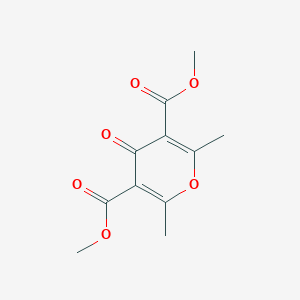
dimethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE is a chemical compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its pyran ring structure with multiple methyl and carboxylate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE typically involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate with glycol or glycol ethers. This reaction is catalyzed by sodium methoxide (NaOMe) and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyranones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and enzyme inhibitory activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: Shares the pyranone core structure but lacks the carboxylate groups.
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar structure with different substitution patterns.
Diethyl 2,6-dimethyl-4-oxo-pyran-3,5-dicarboxylate: An ester derivative with similar functional groups.
Uniqueness
3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl and carboxylate groups enhance its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-5-7(10(13)15-3)9(12)8(6(2)17-5)11(14)16-4/h1-4H3 |
InChI Key |
MRBGYAHOMCAKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















